3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-12-3-4-14(17-16-12)22-13-5-6-20(11-13)15(21)19-9-7-18(2)8-10-19/h3-4,13H,5-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSERQNZFCZZSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyridazine core.
Attachment of the piperazine group: The final step involves the coupling of the piperazine derivative to the pyrrolidine-substituted pyridazine, often using carbodiimide coupling agents or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
BK70659: 3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
- Structural Differences: The pyrrolidine substituent in BK70659 is modified with a 5-methyl-1,2-oxazole-3-carbonyl group instead of 4-methylpiperazine-1-carbonyl. The oxazole is an aromatic five-membered ring, contrasting with the non-aromatic, six-membered piperazine in the target compound.
- Physicochemical Properties: Molecular Weight: 288.30 g/mol (identical to the target compound, assuming similar core structure).
- Synthetic Considerations :
- The oxazole group may simplify synthesis by avoiding the need for piperazine protection/deprotection steps, possibly improving yield.
BK70486: 3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide
- Structural Differences: Core structure shifts from pyridazine to a pyrazole-carboxamide linked to a pyrimidinyl-piperidine. Retains a 4-methyl group but within a pyrimidinone ring instead of piperazine.
- Physicochemical Properties: Molecular Weight: 330.38 g/mol (higher due to the pyrimidinone and piperidine groups). Hydrogen Bonding: The pyrimidinone’s carbonyl and pyrazole’s NH groups may enhance target binding compared to the pyridazine core .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Structural Differences: Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature fused pyrazole-pyrimidine cores. Substituents include hydrazine and acetyl/benzoylamino groups, differing from the piperazine-pyrrolidine motif.
- Functional Insights :
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility : The piperazine group in the target compound may introduce synthetic complexity compared to BK70659’s oxazole, requiring careful optimization of protection strategies .
- Target Binding: The piperazine’s basic nitrogen could facilitate hydrogen bonding in biological targets (e.g., kinases), whereas BK70486’s pyrimidinone might engage in π-π stacking interactions .
Biological Activity
3-Methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates a pyridazine ring, along with pyrrolidine and piperazine moieties, which are known to interact with various biological targets. This article explores the compound's synthesis, mechanism of action, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Pyrrolidine Moiety : Nucleophilic substitution reactions are used to attach a pyrrolidine derivative to the pyridazine core.
- Attachment of the Piperazine Group : The final step involves coupling the piperazine derivative to the pyrrolidine-substituted pyridazine, often utilizing carbodiimide coupling agents or similar reagents.
These synthetic routes allow for controlled production and modification of the compound for further studies .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity through binding, leading to various pharmacological effects.
Research indicates that similar compounds often demonstrate significant activity against diseases such as cancer and neurological disorders due to their ability to inhibit key pathways involved in disease progression .
Anticancer Properties
Studies have highlighted the potential of this compound as an effective inhibitor of receptor tyrosine kinases (RTKs), particularly RET (rearranged during transfection) kinase, which is implicated in various cancers including thyroid cancer and non-small cell lung cancer (NSCLC). The compound has shown promising results in inhibiting RET activity in vitro, suggesting its potential as a therapeutic agent in oncology .
Neurological Effects
The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders. Its piperazine moiety is often associated with improved solubility and bioavailability, enhancing its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Contain pyrrolidine ring | Similar pharmacological effects |
| Piperazine Derivatives | Include piperazine moiety | Used in various medicinal applications |
| Pyridazine Derivatives | Feature a pyridazine core | Studied for diverse chemical properties |
The distinct combination of functional groups in this compound allows it to interact differently with biological targets compared to these derivatives, underscoring its potential for further research .
Case Studies and Research Findings
Recent studies have focused on evaluating the binding affinity and specificity of this compound towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, providing insights into its efficacy as a therapeutic agent .
In one study, the compound demonstrated significant inhibition of RET kinase activity at nanomolar concentrations, indicating its potency and selectivity. Further investigations into its pharmacokinetic properties revealed favorable absorption characteristics when administered orally in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
